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molecular formula C23H19N3O2 B599491 methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate CAS No. 151607-70-4

methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate

Cat. No. B599491
M. Wt: 369.424
InChI Key: YQUUIBWHCXBFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915267B2

Procedure details

By a method similar to that in Reference Example 26 and using, instead of ethyl 3-[1-(triphenylmethyl)-1H-1,2,4-triazol-3-yl]propanoate, methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate obtained in Reference Example 34, the title compound was obtained as a white powder (5.35 g, 58%).
Name
ethyl 3-[1-(triphenylmethyl)-1H-1,2,4-triazol-3-yl]propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)N2C=NC(CCC(OCC)=O)=N2)C=CC=CC=1.[C:32]1([C:38]([C:54]2[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=2)([C:48]2[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=2)[N:39]2[CH:43]=[N:42][C:41]([C:44](OC)=[O:45])=[N:40]2)[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>>[C:54]1([C:38]([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)([C:48]2[CH:49]=[CH:50][CH:51]=[CH:52][CH:53]=2)[N:39]2[CH:43]=[N:42][C:41]([CH2:44][OH:45])=[N:40]2)[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1

Inputs

Step One
Name
ethyl 3-[1-(triphenylmethyl)-1H-1,2,4-triazol-3-yl]propanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1N=C(N=C1)CCC(=O)OCC)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1N=C(N=C1)C(=O)OC)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 34

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1N=C(N=C1)CO)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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